4,5-dimethoxy-N-(5-methyl-2-pyridinyl)-2-nitrobenzamide
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Overview
Description
4,5-dimethoxy-N-(5-methyl-2-pyridinyl)-2-nitrobenzamide, commonly known as DMNPB, is a chemical compound that has gained significant attention in the field of scientific research. The compound is synthesized using various methods and has been studied for its potential applications in different fields.
Mechanism of Action
DMNPB inhibits PKC by binding to its regulatory domain, which prevents the activation of the enzyme. This leads to the inhibition of various cellular processes that are regulated by PKC, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
DMNPB has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. DMNPB has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been found to inhibit the proliferation of smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
DMNPB has several advantages for lab experiments. The compound is stable and can be easily synthesized using various methods. Additionally, DMNPB has been shown to be a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, the compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on DMNPB. One potential area of research is the development of new methods for synthesizing the compound. Additionally, further studies are needed to determine the safety and efficacy of DMNPB in vivo. The compound may also have potential applications in the treatment of various diseases, including cancer and cardiovascular diseases. Further studies are needed to determine the potential therapeutic benefits of DMNPB and its mechanism of action in vivo.
Synthesis Methods
DMNPB can be synthesized using various methods, including the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with 5-methyl-2-pyridinecarboxamide in the presence of a base. The product is then purified using column chromatography. Another method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride, followed by the reaction with 5-methyl-2-pyridinecarboxamide in the presence of a base.
Scientific Research Applications
DMNPB has been studied for its potential applications in different fields of scientific research. The compound has been found to be a potent inhibitor of protein kinase C (PKC), which is involved in various cellular processes, including cell growth, differentiation, and apoptosis. DMNPB has also been studied for its potential use as a tool to study the role of PKC in various cellular processes.
properties
IUPAC Name |
4,5-dimethoxy-N-(5-methylpyridin-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-9-4-5-14(16-8-9)17-15(19)10-6-12(22-2)13(23-3)7-11(10)18(20)21/h4-8H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMWLSDQNJWEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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